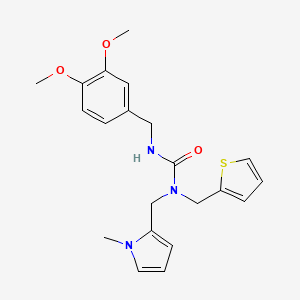

3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea

Description

This urea derivative features a central urea core substituted with three distinct groups: a 3,4-dimethoxybenzyl moiety, a 1-methylpyrrol-2-ylmethyl group, and a thiophen-2-ylmethyl group. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural components align with heterocyclic compounds known for antimicrobial and pharmacological properties.

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3S/c1-23-10-4-6-17(23)14-24(15-18-7-5-11-28-18)21(25)22-13-16-8-9-19(26-2)20(12-16)27-3/h4-12H,13-15H2,1-3H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWENVSJPQJYQBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,4-Dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea, identified by its CAS number 1251634-63-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 399.5 g/mol. The structure includes a thiophene ring and a pyrrole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 1251634-63-5 |

| Molecular Formula | C21H25N3O3S |

| Molecular Weight | 399.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds containing thiophene and pyrrole structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have shown significant antibacterial activity against various strains of bacteria . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural components suggest potential efficacy against bacterial infections.

Anti-inflammatory Properties

The anti-inflammatory activity of related compounds has been documented. Pyrrole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea may also possess similar properties . The structural features of this compound could enhance its interaction with inflammatory pathways.

Anticancer Potential

Preliminary studies on related thioamide and urea derivatives indicate promising anticancer activity. For example, certain urea compounds have shown antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific compound's potential as an anticancer agent remains to be explored in detail.

Synthesis and Evaluation

A study synthesized various urea derivatives and evaluated their biological activities, highlighting the importance of substituent groups on their efficacy . Although the specific compound was not the primary focus, the findings provide insights into how modifications can enhance biological activity.

In Vitro Studies

In vitro assays on related compounds have shown varying degrees of cytotoxicity and growth inhibition against cancer cell lines. For instance, some thioamide derivatives exhibited IC50 values in the low micromolar range against human cancer cells . Future research should include direct testing of 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea in similar assays to establish its profile.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s 3,4-dimethoxybenzyl group is structurally analogous to lignin-derived surfactants (e.g., 3-(3,4-dimethoxybenzyl) acrylaldehyde in ), which are known for modulating solubility and membrane interactions .

- The thiophen-2-ylmethyl group is recurrent in urea derivatives (e.g., ), where it enhances electronic delocalization and stability .

- Unlike analogs with trifluoromethyl () or cyano groups (), the target compound’s 1-methylpyrrole substituent may reduce steric hindrance while maintaining aromatic interactions .

Physical and Spectral Properties

Q & A

Q. What are the standard synthetic routes for preparing 3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea?

The compound is typically synthesized via urea-forming reactions, such as coupling substituted isocyanates with amines. For example, a method analogous to urea derivatives involves reacting a thiophene/pyrrole-functionalized amine with a dimethoxybenzyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization of stoichiometry and solvent polarity is critical to minimize side reactions.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : Assigns protons and carbons to distinct chemical environments (e.g., dimethoxybenzyl aromatic protons at ~6.8–7.2 ppm, thiophene protons at ~7.3–7.5 ppm) .

- IR Spectroscopy : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and C-O/C-N vibrations from the dimethoxybenzyl and pyrrole groups .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can regioselectivity challenges during the functionalization of the thiophene and pyrrole moieties be addressed?

Selective functionalization requires controlled reaction conditions. For thiophene derivatives, metalation (e.g., using n-BuLi at low temperatures) followed by electrophilic substitution (e.g., iodination) can target specific positions. For the pyrrole ring, Vilsmeier-Haack formylation or azo coupling under mild acidic conditions ensures regioselectivity . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .

Q. What experimental design strategies optimize reaction yields in multistep syntheses involving this compound?

Use Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and yield by maintaining precise control over reaction kinetics and heat transfer . Statistical tools like response surface methodology (RSM) identify optimal conditions .

Q. How can solubility limitations of this urea derivative in aqueous media be mitigated for biological assays?

Formulation strategies include:

- Co-solvent systems : Use DMSO/water mixtures (e.g., 10% DMSO) to enhance solubility while maintaining biocompatibility.

- Polymer-based carriers : Design polycationic copolymers (e.g., P(CMDA-DMDAAC)s) to encapsulate hydrophobic urea derivatives, improving aqueous dispersion .

- pH adjustment : Protonate/deprotonate ionizable groups (e.g., tertiary amines) to alter solubility profiles .

Q. How should contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?

Contradictions may arise from dynamic processes (e.g., rotamerism in the urea linkage) or impurities. Strategies include:

- Variable-temperature NMR : Observe coalescence of split peaks to identify conformational exchange.

- 2D NMR (COSY, NOESY) : Confirm connectivity and spatial proximity of protons .

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction to confirm bond angles and stereochemistry .

Q. What computational approaches predict the compound’s reactivity in electrophilic or nucleophilic environments?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiophene sulfur and pyrrole nitrogen are likely reactive due to high electron density .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., solvation shells in polar aprotic solvents) .

Q. What role do the 3,4-dimethoxybenzyl and thiophen-2-ylmethyl substituents play in the compound’s stability under oxidative conditions?

- The dimethoxybenzyl group provides steric bulk and electron-donating methoxy substituents, stabilizing the urea core against hydrolysis.

- The thiophene moiety may undergo oxidation at the sulfur atom, forming sulfoxides; stability can be assessed via accelerated oxidative stress tests (e.g., H₂O₂ exposure) with LC-MS monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.